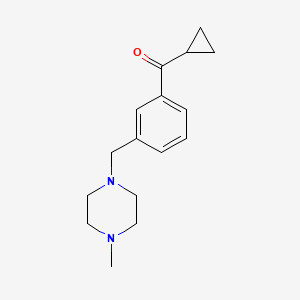Cyclopropyl 3-(4-methylpiperazinomethyl)phenyl ketone
CAS No.: 898789-39-4
Cat. No.: VC3878292
Molecular Formula: C16H22N2O
Molecular Weight: 258.36 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 898789-39-4 |
|---|---|
| Molecular Formula | C16H22N2O |
| Molecular Weight | 258.36 g/mol |
| IUPAC Name | cyclopropyl-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone |
| Standard InChI | InChI=1S/C16H22N2O/c1-17-7-9-18(10-8-17)12-13-3-2-4-15(11-13)16(19)14-5-6-14/h2-4,11,14H,5-10,12H2,1H3 |
| Standard InChI Key | GGUULVJPDNGWOV-UHFFFAOYSA-N |
| SMILES | CN1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3CC3 |
| Canonical SMILES | CN1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3CC3 |
Introduction
Chemical Identity and Structural Features
The molecular formula of cyclopropyl 3-(4-methylpiperazinomethyl)phenyl ketone is C₁₆H₂₂N₂O, with a molecular weight of 258.36 g/mol. Its IUPAC name is cyclopropyl-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone. The structure comprises:
-
A cyclopropane ring directly bonded to a ketone group.
-
A phenyl ring substituted at the 3-position with a 4-methylpiperazinomethyl group.
-
The 4-methylpiperazine moiety introduces a tertiary amine, enhancing solubility and potential for biological interactions .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₂N₂O |
| Molecular Weight | 258.36 g/mol |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 3 (ketone oxygen, two amines) |
| LogP (Predicted) | ~2.5 (moderate lipophilicity) |
Synthetic Approaches
While no explicit synthesis for the 3-isomer is documented, analogous methods for cyclopropyl aryl ketones provide a framework. The Chinese patent CN1994996A outlines a two-step process for cyclopropyl methyl ketone derivatives :
-
Chlorination: Acetyl-n-propyl alcohol reacts with hydrochloric acid (20–30%) at 85–105°C to form 5-chloro-2-pentanone.
-
Cyclization: 5-Chloro-2-pentanone undergoes ring closure with soda-lime (NaOH/CaO) at 65–75°C to yield cyclopropyl methyl ketone.
For the 3-(4-methylpiperazinomethyl)phenyl variant, potential modifications include:
-
Introducing the piperazine moiety via Mannich reaction or alkylation of a pre-formed 3-(bromomethyl)phenyl intermediate.
-
Ensuring regioselectivity through directing groups or catalysts to achieve the meta-substitution pattern.
Physicochemical and Spectral Characteristics
Predicted data based on structural analogs suggest:
-
Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the piperazine group.
-
Stability: Susceptible to hydrolysis under strong acidic/basic conditions owing to the ketone and amine functionalities.
-
Spectroscopy:
Biological Relevance and Applications
Although direct studies on this compound are absent, structurally related quinazolinone-piperazine hybrids exhibit p38α MAP kinase inhibition, as seen in the clinical candidate AZD6703 . Key inferences include:
-
Kinase Inhibition: The 4-methylpiperazine group may facilitate interactions with ATP-binding pockets in kinases.
-
Anti-inflammatory Potential: p38α inhibitors are explored for treating autoimmune diseases, suggesting possible applications for this compound .
Table 2: Comparison with Bioactive Analogs
Challenges and Future Directions
-
Synthetic Optimization: Regioselective introduction of the piperazine group at the meta position remains a challenge.
-
Bioactivity Profiling: Preliminary screening against kinase targets is warranted to validate hypothesized activity.
-
Solubility Enhancement: Structural tweaks, such as introducing hydrophilic substituents, could improve drug-likeness .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume